molecular formula C8H18N2O2 B14176224 2-Methyl-2-(piperazin-1-yl)propane-1,3-diol CAS No. 923944-42-7

2-Methyl-2-(piperazin-1-yl)propane-1,3-diol

Cat. No.: B14176224
CAS No.: 923944-42-7
M. Wt: 174.24 g/mol
InChI Key: YHOTUUCAAQALLL-UHFFFAOYSA-N
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Description

2-Methyl-2-(piperazin-1-yl)propane-1,3-diol is a chemical compound with the molecular formula C8H18N2O2. It is known for its unique structure, which includes a piperazine ring and a propane-1,3-diol backbone. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(piperazin-1-yl)propane-1,3-diol typically involves the reaction of 2-methyl-2-(piperazin-1-yl)propan-1-ol with formaldehyde and hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The process often includes multiple purification steps, such as distillation and crystallization, to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(piperazin-1-yl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Methyl-2-(piperazin-1-yl)propane-1,3-diol is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(piperazin-1-yl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Methyl-2-(piperazin-1-yl)propane-1,3-diol include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a piperazine ring and a propane-1,3-diol backbone. This structure provides the compound with distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

923944-42-7

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

2-methyl-2-piperazin-1-ylpropane-1,3-diol

InChI

InChI=1S/C8H18N2O2/c1-8(6-11,7-12)10-4-2-9-3-5-10/h9,11-12H,2-7H2,1H3

InChI Key

YHOTUUCAAQALLL-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)N1CCNCC1

Origin of Product

United States

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